molecular formula C9H12N2 B1296865 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine CAS No. 6516-89-8

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine

Cat. No. B1296865
CAS RN: 6516-89-8
M. Wt: 148.2 g/mol
InChI Key: WFDUOXJKEHADRT-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine is a chemical compound with the molecular formula C9H12N2 . It is part of the benzodiazepine class of compounds, which are known for their wide spectrum of pharmacological effects .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine can be achieved from 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one . Other methods include a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine consists of a benzene ring fused with a seven-membered diazepine ring . The diazepine ring contains two nitrogen atoms and five carbon atoms .


Chemical Reactions Analysis

Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, can undergo various chemical reactions. For instance, they can be reduced with lithium aluminium hydride to form the corresponding saturated heterocycles .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine has a molecular weight of 148.21 . It has a melting point of 103 °C and a predicted boiling point of 296.0±10.0 °C . The density is predicted to be 1.014±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Synthesis Methods : A significant development in the synthesis of tetrahydro-1H-benzo[b][1,5]diazepine derivatives has been reported by Shaabani et al. (2009). They introduced a one-pot method for synthesizing these derivatives, demonstrating its utility in producing compounds with broad biological activities. This method offers an efficient alternative to the synthesis of 1,5-benzodiazepines, compounds related to triflubazam and clobazam, known for their broad spectrum of biological activities (Shaabani et al., 2009).

  • Diverse Biological Activities : Benzo[b][1,4]diazepine derivatives, according to a study by Yin (2016), have been a focus due to their special structural features and strong physiological and pharmacological activities. These derivatives are applied in various fields, including antimicrobial, anti-neuroinflammatory, and anticancer activities. The research highlights the progress in synthesizing these compounds using different types of catalysts and their reaction mechanisms (Yin, 2016).

  • Pharmaceutical Relevance : In the realm of pharmaceuticals, benzo[b][1,4]diazepine derivatives have been identified as crucial pharmacophores. Their therapeutic applications range across various areas, including anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibitors (Shaabani et al., 2009).

Applications in Drug Design and Therapeutics

  • Enzyme Inhibitors and GPCR Ligands : The 1,3-diazepine moiety, a close relative of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, is extensively used in medicinal chemistry for designing enzyme inhibitors and GPCR ligands. Its presence in several biologically active compounds, including FDA-approved drugs, underscores its versatility and importance in drug design (Malki et al., 2021).

  • Cancer Research : In cancer research, certain palladacycles, incorporating benzo[e][1,4]diazepin-2(3H)-one, have shown promise. Their ability to inhibit cathepsin B, an enzyme implicated in cancer-related events, indicates their potential as cytotoxic agents, thus underscoring the relevance of this chemical structure in oncology (Spencer et al., 2009).

  • Anxiolytic and Analgesic Agents : The synthesis and pharmacological evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which are structurally similar to 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, have revealed their potential as anxiolytic and analgesic agents. These compounds show significant activity in interacting with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, which is crucial for their anxiolytic and analgesic properties (Maltsev et al., 2021).

Safety And Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes severe skin burns and eye damage .

Future Directions

Benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine, have a wide range of therapeutic applications and are continuously being studied for their potential uses . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the design of novel benzodiazepine derivatives with improved properties .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10-11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDUOXJKEHADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341944
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine

CAS RN

6516-89-8
Record name 2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,4-Dioxo-1,5-bis-cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was prepared following General Procedure 8-M using the product from Example 8-P, Step A, and (bromomethyl)cyclopropane (Lancaster). Purification was by flash chromatography eluting with EtOAc/hexanes (3:7 gradient to straight EtOAc), then recrystallization from EtOAc/hexanes.
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Synthesis routes and methods II

Procedure details

To an ice cold solution of lithium aluminium hydride (4.68 g, 123 mmol) in dry THF (100 ml), under a nitrogen atmosphere, was added dropwise a solution of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (5.0 g, 30.9 mmol) in dry THF (50 ml). The mixture was allowed to warm to room temperature and then heated at reflux for 2 h. The mixture was then cooled to 0° C. and a solution of aqueous ammonium hydroxide (10 ml) in THF (60 ml) was added dropwise. The resultant suspension was stirred for 1 h and then filtered through a pad of celite. The filtrate was evaporated in vacuo to give a tan solid; yield 4.36 g (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
KS Ezhilarasi, A Akila, S Ponnuswamy… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C12H18N2·0.5H2O, crystallizes with two independent organic molecules (A and B) in the asymmetric unit, together with a water molecule of crystallization. The …
Number of citations: 9 scripts.iucr.org
CT Eary, D Clausen - Tetrahedron letters, 2006 - Elsevier
The [Cp ∗ IrCl 2 ] 2 /K 2 CO 3 catalyzed hydrogen transfer N-heterocyclization on a series of anilino alcohols has been investigated. The catalyst (20% loading) converts anilino alcohols …
Number of citations: 53 www.sciencedirect.com
H Mofakham, A Shaabani, S Mousavifaraz… - Molecular …, 2012 - Springer
A novel and efficient method has been developed for the one-pot synthesis of bifunctional diazepine-tetrazole containing compounds. 1H-Tetrazolyl-1H-1,4-diazepine-2, 3-dicarbonitrile …
Number of citations: 23 link.springer.com
G Zhu, Z Yi, J Zhou, Z Chen, P Guo, Y Huang… - ACS …, 2018 - ACS Publications
Herein, two versatile bran-new methods have been developed for building three new kinds of complicated-framework compounds including 2,4,4-trimethyl-2-(phenylamino)-3,4-dihydro-…
Number of citations: 6 pubs.acs.org
A Shaabani, A Maleki, F Hajishaabanha… - Journal of …, 2010 - ACS Publications
In this work, two novel isocyanide-based multicomponent reactions of 1,2-diamine compounds with diketene have been developed as efficient strategies for the synthesis of 2,3,4,5-…
Number of citations: 60 pubs.acs.org
PJ Stevenson - thieme-connect.com
The cyclic aromatic amines covered in this section are 7-azabicyclo [4.2. 0] octa-1, 3, 5-triene {1, also called 7-azabicyclo [4.2. 0] octa-1 (6), 2, 4-triene, trivial name benzoazetine}, 2, 3-…
Number of citations: 0 www.thieme-connect.com
A Shaabani, A Maleki, F Hajishaabanha, M Mahyari - academia.edu
In this work, two novel isocyanide-based multicomponent reactions of 1, 2-diamine compounds with diketene have been developed as efficient strategies for the synthesis of 2, 3, 4, 5-…
Number of citations: 0 www.academia.edu
Y Shigeri, M Ishikawa, Y Ishihara, M Fujimoto - Life sciences, 1998 - Elsevier
We describe here a nonpeptide neuropeptide Y Y1 receptor antagonist, 2,4-dioxo-1,5-bis(2-oxo-2-orthotolyl-ethyl)-3 -{3-[3-({3-[3-(3-piperidin-1-ylmethyl-phenoxy)-propylcarbamoyl]-…
Number of citations: 17 www.sciencedirect.com
D Habibi, D Nematollahi… - Journal of …, 2015 - Wiley Online Library
Electrochemical and chemical syntheses of benzodiazepinediones were carried out from the reaction of catechols with N,N′‐dialkylproylenediamine in aqueous solution at room …
Number of citations: 3 onlinelibrary.wiley.com
PG Baraldi, E Ruggiero… - Journal of Heterocyclic …, 2014 - Wiley Online Library
This paper describes a convenient and efficient synthesis of new fused tricyclic diazepino[3,2,1‐ij]quinolines and substituted pyrido[1,2,3‐de]quinoxalines. o‐Phenylenediamines are …
Number of citations: 4 onlinelibrary.wiley.com

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